molecular formula C24H39NO2 B10766169 N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

Cat. No.: B10766169
M. Wt: 373.6 g/mol
InChI Key: IZUGLNJRCDBYKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide typically involves the reaction of docosahexaenoic acid with ethanolamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide involves its interaction with specific molecular targets and pathways. It is known to mediate neurite growth and synaptogenesis in hippocampal neurons, resulting in enhanced synaptic activity . The compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of various signaling molecules and pathways involved in inflammation and cellular protection.

Comparison with Similar Compounds

N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H39NO2

Molecular Weight

373.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)

InChI Key

IZUGLNJRCDBYKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Origin of Product

United States

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